molecular formula C25H30N2OSi B2838641 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one CAS No. 1807857-25-5

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one

Cat. No.: B2838641
CAS No.: 1807857-25-5
M. Wt: 402.613
InChI Key: KVTHAPNBIVETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-dimethyl-1,3-cyclohexanedione and appropriate amines.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the benzosilin core structure.

    Functional Group Modification:

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the allyl and diallylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzosilin derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their mechanical and thermal properties.

Biology

    Biological Probes: Used in the development of fluorescent probes for imaging applications.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Industry

    Coatings: Used in the formulation of advanced coatings with improved durability and resistance.

    Electronics: Applied in the development of organic semiconductors for electronic devices.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Molecular Targets: It can interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: In medicinal applications, it may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-9-one
  • 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-11-one

Uniqueness

  • Structural Differences : The position of functional groups and the presence of specific substituents make 7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzobbenzosilin-10-one unique.
  • Chemical Properties : Its unique structure imparts distinct chemical properties, such as reactivity and stability, which are advantageous in certain applications.

bbenzosilin-10-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[bis(prop-2-enyl)amino]-5,5-dimethyl-7-[methyl(prop-2-enyl)amino]benzo[b][1]benzosilin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2OSi/c1-7-14-26(4)19-10-12-21-23(17-19)29(5,6)24-18-20(11-13-22(24)25(21)28)27(15-8-2)16-9-3/h7-13,17-18H,1-3,14-16H2,4-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTHAPNBIVETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=C)C1=CC2=C(C=C1)C(=O)C3=C([Si]2(C)C)C=C(C=C3)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.